N-Stearoylglycine

Description

N-Acyl Glycines as a Class of Endogenous Bioactive Lipids

N-acyl glycines are a subset of the larger family of N-acyl amides, which are considered endogenous bioactive lipids. nih.govfrontiersin.org The discovery of anandamide (B1667382) (N-arachidonoyl ethanolamine), an endogenous cannabinoid, was a pivotal moment that spurred the exploration of other N-acyl amides and their physiological functions. nih.gov This led to the identification of a diverse array of these lipid signaling molecules, including N-acyl glycines. nih.gov

These compounds, including N-Stearoylglycine, are found in various tissues throughout the body at different concentrations, which suggests they may have region-specific functions. nih.govebi.ac.uk The biological activities of N-acyl glycines are diverse, with research pointing to their involvement in pain perception, inflammation, and metabolic regulation. pnas.orgresearchgate.net For instance, some N-acyl glycines have been shown to have anti-inflammatory and pain-relieving effects. researchgate.net

Historical Context of this compound Discovery in Biological Matrices

The journey to identifying specific N-acyl glycines like this compound is part of a broader effort in the field of lipidomics, which aims to characterize the full spectrum of lipids in biological systems. nih.govfrontiersin.org Following the discovery of anandamide, researchers began to search for other structurally similar endogenous lipids. nih.gov This led to the identification of several N-acyl glycines, including N-arachidonoyl glycine (B1666218), N-palmitoyl glycine, N-oleoyl glycine, N-linoleoyl glycine, and this compound. nih.govdoi.org

These discoveries were made possible by the development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive and specific detection of these molecules in complex biological samples. scbt.comresearchgate.netfigshare.com this compound has been detected in various biological matrices, including skin tissue, where it is found in relatively high concentrations, as well as in hair. diva-portal.orguantwerpen.be Its presence in bovine tissues has also been reported. nih.gov

Classification within Fatty Amide Lipid Families and N-Acyl Amino Acids

This compound is classified within a large and diverse family of lipids known as fatty acyls. lipidmaps.org More specifically, it belongs to the subclass of fatty amides. nih.govlipidmaps.org Fatty amides are characterized by a fatty acid linked to a nitrogen-containing molecule via an amide bond. diva-portal.org

Within the fatty amide family, this compound is further categorized as an N-acyl amino acid. pnas.orghmdb.ca This classification highlights the specific nature of the nitrogen-containing head group, which is an amino acid (glycine). hmdb.ca N-acyl amino acids are structurally related to other well-known fatty acid amides like the endocannabinoid anandamide. pnas.org The general structure consists of a fatty acyl chain attached to the amino group of an amino acid. pnas.org This structural motif is the basis for a wide variety of endogenous signaling molecules. pnas.orgfrontiersin.org

Table 1: Classification of this compound

| Category | Class | Sub-Class |

|---|---|---|

| Fatty Acyls | Fatty Amides | N-Acyl Amino Acids |

| N-acyl-alpha amino acids |

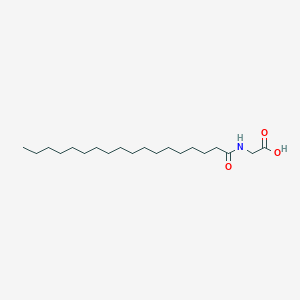

Structure

2D Structure

Properties

IUPAC Name |

2-(octadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYROBDNFIWNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935894 | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6333-54-6, 158305-64-7 | |

| Record name | Stearoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of N Stearoylglycine

Enzymatic Synthesis Pathways

The principal mechanism for the biosynthesis of N-acylglycines, including N-Stearoylglycine, is through the catalytic action of Glycine (B1666218) N-Acyltransferases (GLYATs). nih.gov This family of enzymes facilitates the conjugation of a fatty acyl-CoA molecule with the amino acid glycine. nih.govwikipedia.org

Glycine N-Acyltransferases (GLYATs) Mediated Synthesis

The synthesis mediated by GLYATs represents the main glycine-dependent pathway for the production of N-fatty acylglycines. nih.gov This process is crucial for both the detoxification of various endogenous and xenobiotic compounds and the formation of bioactive lipid signaling molecules. wikipedia.orguniprot.org

The enzyme Acyl-CoA:Glycine N-Acyltransferase (EC 2.3.1.13), systematically known as GLYAT, catalyzes the transfer of an acyl group from a thioester, specifically an acyl-coenzyme A (acyl-CoA), to the amino group of glycine. wikipedia.orgwikipedia.org The general reaction is as follows:

Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org

In the specific case of this compound synthesis, stearoyl-CoA serves as the acyl donor. The reaction begins with the activation of stearic acid to stearoyl-CoA, which is then conjugated with glycine by a long-chain specific GLYAT to yield this compound and coenzyme A. nih.gov

The Glycine N-Acyltransferase family exhibits considerable diversity in substrate preference, particularly concerning the chain length of the acyl-CoA. nih.govnih.gov

Classical GLYATs: The initially characterized GLYAT enzymes, found primarily in the liver and kidney, show a high affinity for aromatic and short- to medium-chain acyl-CoAs (up to 10 carbons). nih.govusf.edu They are primarily involved in the detoxification of compounds like benzoic acid, which is converted to its glycine conjugate, hippuric acid. wikipedia.orgwikipedia.org These enzymes are generally inefficient at utilizing long-chain fatty acyl-CoAs as substrates. nih.gov

GLYAT-Like (GLYATL) Enzymes: More recent research has identified specific isoforms within the GLYAT superfamily that are responsible for the synthesis of long-chain N-acylglycines. nih.govnih.gov Human Glycine N-acyltransferase-like 2 (hGLYATL2) has been shown to efficiently synthesize various N-acylglycines by conjugating glycine with medium- and long-chain acyl-CoAs. nih.gov Notably, GLYATL2 can utilize saturated acyl-CoAs ranging from C8:0 to C18:0 (stearoyl-CoA). abcam.com Glycine N-acyltransferase-like 3 (GLYATL3) has also been identified as a key enzyme for long-chain N-acylglycine production. nih.govuniprot.org These enzymes display a clear preference for glycine as the amino acid acceptor. nih.gov

The following table summarizes the substrate preferences of different GLYAT family members.

| Enzyme Family | Preferred Acyl-CoA Substrates | Primary Function |

| GLYAT | Aromatic (e.g., Benzoyl-CoA), Short-to-Medium Chain (C2-C10) Acyl-CoAs | Detoxification of Xenobiotics and Endogenous Organic Acids |

| GLYATL2 | Medium-to-Long Chain (C8-C18) Saturated and Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA, Stearoyl-CoA) | Biosynthesis of Bioactive N-Acyl Glycines |

| GLYATL3 | Long-Chain Fatty Acyl-CoA Thioesters | Biosynthesis of Bioactive N-Acyl Glycines |

The subcellular location of GLYAT enzymes is critical to their function, placing them in compartments where their acyl-CoA substrates are generated.

Mitochondria: Classical GLYAT is exclusively an intramitochondrial enzyme. nih.govuniprot.orgnih.govgenecards.org This localization is consistent with its role in detoxifying acyl-CoA intermediates generated from fatty acid metabolism and other mitochondrial processes. nih.govnih.gov Some predictions also suggest a mitochondrial location for GLYATL3. genecards.org

Endoplasmic Reticulum: In contrast, human GLYATL2, the enzyme capable of producing this compound, has been found to be localized to the endoplasmic reticulum. nih.gov This distinct localization suggests a role in pathways involving lipids synthesized or modified within the ER.

Alternative and Proposed Biosynthetic Routes

Beyond the primary enzymatic pathway involving GLYATs, alternative mechanisms for the formation of N-acylglycines have been explored, primarily through in vitro experimentation.

Studies have demonstrated that cytochrome c, a heme-containing protein typically involved in the electron transport chain, can catalyze the formation of long-chain N-acylglycines in vitro. nih.govnih.gov This reaction is dependent on the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov The synthesis of N-oleoylglycine and N-arachidonoyl glycine has been shown to occur from their corresponding acyl-CoAs and glycine. nih.govnih.gov While not explicitly demonstrated for this compound, the similar functional properties of the reaction for other long-chain acylglycines suggest it may be a general mechanism. nih.gov This catalytic activity is specific to cytochrome c, as other heme proteins like myoglobin (B1173299) and hemoglobin are significantly less effective. nih.gov

The table below outlines the key characteristics of this alternative synthesis route.

| Parameter | Description |

| Catalyst | Cytochrome c |

| Substrates | Long-chain Acyl-CoA (e.g., Oleoyl-CoA), Glycine, Hydrogen Peroxide (H₂O₂) |

| Products | N-Acylglycine (e.g., N-Oleoylglycine), Coenzyme A |

| Nature of Pathway | In vitro demonstrated, proposed alternative biosynthetic route |

Glycine-Independent Pathways

The primary glycine-independent pathway for the synthesis of N-acyl glycines, including this compound, is the sequential oxidation of N-acylethanolamines (NAEs). nih.govusf.edu This two-step process begins with the oxidation of the ethanolamine (B43304) headgroup of an NAE, such as N-stearoylethanolamine, by an alcohol dehydrogenase to form an unstable intermediate, N-stearoylglycinal. nih.govnih.gov Subsequently, an aldehyde dehydrogenase acts on this intermediate to produce the stable this compound. researchgate.net Studies in cultured cells have confirmed that NAEs can serve as precursors for the corresponding N-acyl glycines, supporting the in vivo relevance of this pathway. nih.gov While this pathway does not directly involve the conjugation of glycine, the glycine moiety is effectively generated from the ethanolamine backbone of the precursor NAE molecule.

Role of N-Acyl-Phosphatidylethanolamine (NAPE) Hydrolysis

N-Acyl-Phosphatidylethanolamine (NAPE) hydrolysis is a critical initial step that provides the necessary precursors for the glycine-independent synthesis of N-acyl glycines. nih.gov In animal tissues, NAEs are generated from membrane phospholipids (B1166683) through a pathway initiated by the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form NAPE. nih.gov Subsequently, a specific phospholipase D, known as NAPE-PLD, hydrolyzes NAPE to release NAEs and phosphatidic acid. nih.gov Therefore, the hydrolysis of N-stearoyl-phosphatidylethanolamine is the upstream event that generates N-stearoylethanolamine, the direct substrate for the sequential oxidation pathway that ultimately yields this compound.

Contribution of Commensal Microbiota to N-Acyl Glycine Production

The human gut microbiota plays a significant role in the production of a diverse array of metabolites, including N-acyl amides. nih.gov Bioinformatic analyses have revealed that N-acyl amide synthase genes are enriched in bacteria residing in the gastrointestinal tract. nih.gov Through heterologous expression and liquid chromatography-mass spectrometry (LCMS), researchers have confirmed that various commensal bacterial species are capable of producing N-acyl glycines. nih.gov While the specific production of this compound by these microbes has not been explicitly detailed in all studies, the general capacity to synthesize N-acyl glycines is established. This suggests that the gut microbiome represents an additional, exogenous source of N-acyl glycines that can potentially interact with host physiological processes.

Catabolism and Degradation Pathways

The biological activity of this compound is terminated through enzymatic degradation. The primary pathways responsible for its breakdown involve hydrolysis by fatty acid amide hydrolase and potential metabolism by cyclooxygenase enzymes.

Fatty Acid Amide Hydrolase (FAAH) Mediated Degradation

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a broad range of fatty acid amides, including the well-studied N-acylethanolamines. nih.govnih.gov FAAH terminates the signaling actions of these lipids by hydrolyzing the amide bond, which in the case of this compound, would yield stearic acid and glycine. The activity of FAAH on N-stearoylethanolamine has been demonstrated, and given its broad substrate specificity for fatty acid amides, it is the primary candidate for the catabolism of this compound. nih.gov Differences in the rates of hydrolysis by FAAH for various N-acyl glycines may contribute to their differing cellular concentrations and biological effects. usf.edu

Cyclooxygenase (COX-2) Mediated Metabolism

Cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process, has been shown to metabolize certain N-acyl glycines. nih.gov Specifically, research has demonstrated that COX-2 can selectively oxygenate N-arachidonylglycine to produce prostaglandin (B15479496) H2 glycine (PGH2-Gly) and hydroxyeicosatetraenoic glycine (HETE-Gly). nih.gov This finding suggests that N-acyl glycines with unsaturated fatty acid chains can be substrates for COX-2, leading to the formation of novel classes of eicosanoid-like molecules. While stearic acid is a saturated fatty acid, and therefore not a typical substrate for cyclooxygenase activity, this pathway highlights a potential route of metabolism for unsaturated N-acyl glycines and underscores the complex interplay between different lipid signaling pathways. Further research is needed to determine if any modifications to this compound could render it a substrate for COX-2 or related enzymes.

Physiological Distribution and Endogenous Levels

Tissue-Specific Concentrations of N-Stearoylglycine

Research has identified this compound and other related N-acyl glycines in numerous tissues, with concentrations differing markedly from one to another. diva-portal.orgcore.ac.uk This variation points to specialized physiological functions in different biological systems.

This compound has been detected throughout the central nervous system, including various brain regions. mdpi.comdiva-portal.org While its presence is confirmed, precise quantitative data on its endogenous concentration in the CNS are not extensively detailed in the literature. However, analyses of related N-acyl amino acids provide context for its likely concentration range. For instance, N-stearoyl tyrosine was found at a concentration of 0.2 pmol/g in the brain. researchgate.net Another related compound, N-palmitoyl glycine (B1666218), has been measured at approximately 50 pmol/g in the brain and was found at levels of 26.2 ± 2.77 pmol/g in wild-type mouse brains. nih.gov Lipidomic studies have confirmed the presence of N-stearoyl derivatives of glycine, alanine, and serine in all analyzed brain regions. mdpi.com

| Compound | Tissue | Reported Concentration (pmol/g) | Species | Reference |

|---|---|---|---|---|

| This compound | Brain | Detected, not quantified | Rat | mdpi.comdoi.org |

| N-palmitoyl glycine | Brain | ~50 | Rat | nih.gov |

| N-palmitoyl glycine | Brain | 26.2 ± 2.77 | Mouse | nih.gov |

| N-stearoyl tyrosine | Brain | 0.2 | Not Specified | researchgate.net |

The highest concentrations of this compound are found in the skin. diva-portal.org Quantitative analysis in rats has shown its level to be approximately 1600 pmol/gram of dry tissue weight. diva-portal.org This high concentration, along with other N-acyl glycines, suggests a significant role in skin physiology, potentially related to barrier function or keratinization. mdpi.comcore.ac.uk

| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |

|---|---|---|---|---|

| This compound | Skin | ~1600 | Rat | diva-portal.org |

High levels of N-acyl glycines are present in the lung, which may indicate a role in barrier function or immune response within this organ. core.ac.uk While a specific concentration for this compound in the lung is not explicitly reported, the general concentration range for select N-acyl glycines in high-concentration tissues like the lung is estimated to be between 100 and 1600 pmol/g of dry tissue. core.ac.uk For comparison, the related compound N-palmitoyl glycine is also found at high levels in the lung. nih.gov

| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |

|---|---|---|---|---|

| N-Acyl Glycines (Selected) | Lung | 100 - 1600 | Not Specified | core.ac.uk |

| N-palmitoyl glycine | Lung | High levels, not quantified | Rat | nih.gov |

The kidney is another organ where N-acyl glycines are found in significant amounts. diva-portal.orgcore.ac.uk this compound's presence is noted as part of a group of N-fatty acylglycines found in the kidney. usf.edu Similar to the lung, the kidney is considered a tissue with high concentrations of these compounds, with levels of select N-acyl glycines ranging from 100 to 1600 pmol/g of dry tissue. core.ac.uk The related N-palmitoyl glycine has also been detected at high levels in the kidney. diva-portal.org

| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |

|---|---|---|---|---|

| N-Acyl Glycines (Selected) | Kidney | 100 - 1600 | Not Specified | core.ac.uk |

| N-palmitoyl glycine | Kidney | High levels, not quantified | Rat | diva-portal.org |

High concentrations of various N-acyl glycines have been identified in the liver. diva-portal.orgcore.ac.uk This tissue is included among those with the highest levels of select N-acyl glycines, with an approximate concentration range of 100 to 1600 pmol/g of dry tissue. core.ac.uk The presence of this compound is part of the broader family of N-fatty acylglycines known to be distributed in the liver. usf.edu

| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |

|---|---|---|---|---|

| N-Acyl Glycines (Selected) | Liver | 100 - 1600 | Not Specified | core.ac.uk |

Data on the specific concentration of this compound in the ovaries is limited. However, studies have quantified other N-acyl glycines in this tissue, providing an indication of the potential levels. For example, N-linoleoyl glycine has been detected in the ovaries at concentrations ranging from approximately 90 to 400 pmol/gram of dry tissue weight. diva-portal.org

| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |

|---|---|---|---|---|

| This compound | Ovaries | Not reported in reviewed literature | - | |

| N-linoleoyl glycine | Ovaries | ~90 - ~400 | Rat | diva-portal.org |

Small Intestine

N-acyl glycines are found in the small intestine. For instance, N-arachidonoyl glycine has been identified in the small intestine of rats at concentrations of approximately 140 pmol per gram of dry tissue weight. nih.govdiva-portal.org Similarly, N-palmitoyl glycine is also present in appreciable amounts in the intestine. nih.gov Research on mice has specifically identified N-stearoyl glycine as a metabolite present in the intestine. rsc.org The presence of these related compounds suggests a role for N-acyl glycines in intestinal physiology.

Detection in Biological Fluids (e.g., Human Plasma, Human Urine)

Species-Specific Occurrence (e.g., Human, Rat, Bovine, Drosophila melanogaster)

This compound and other N-acyl glycines have been identified in a diverse range of species, from invertebrates to vertebrates, indicating their commonality among eukaryotes. nih.gov

Human : this compound is recognized as a human metabolite. nih.gov The presence of related N-acyl glycines in human urine points to the existence of metabolic pathways for these compounds in humans. nih.govfrontiersin.org

Rat : this compound has been explicitly identified in the central nervous system (CNS) and other tissues of the rat. nih.govnih.gov Its presence alongside other N-acyl glycines like N-palmitoyl glycine and N-arachidonoyl glycine has been confirmed in various rat tissues, including the brain, spinal cord, kidney, and skin. diva-portal.orgnih.gov

Bovine : this compound has been reported in Bos taurus (cattle). nih.gov Other N-acyl amides, the broader family to which this compound belongs, have also been isolated from bovine brain tissue. drugz.fr

Drosophila melanogaster : The fruit fly, Drosophila melanogaster, has been shown to produce this compound, along with N-palmitoylglycine, N-oleoylglycine, and N-linoleoylglycine. nih.govnih.gov This discovery in an invertebrate model suggests an evolutionarily conserved role for these lipids. researchgate.net Notably, arachidonic acid-derived N-acyl amides are not found in Drosophila as they lack the necessary precursor fatty acids. nih.gov

Interactive Data Table: Occurrence of this compound and Related N-Acyl Glycines in Various Species

| Species | Compound | Tissue/Fluid | Finding | Reference(s) |

|---|---|---|---|---|

| Human | This compound | General | Identified as a human metabolite. | nih.gov |

| Human | N-Myristoylglycine | Urine | Identified. | nih.gov |

| Human | N-Palmitoylglycine | Urine | Identified. | nih.gov |

| Rat | This compound | CNS, Tissues | Identified. | nih.govnih.gov |

| Rat | N-Arachidonoyl glycine | Small Intestine, Spinal Cord | ~140 pmol/g (dry weight). | nih.gov |

| Rat | N-Palmitoyl glycine | Brain, Intestine, Spinal Cord | Identified. | nih.govnih.gov |

| Bovine | This compound | General | Reported in Bos taurus. | nih.gov |

| Drosophila melanogaster | This compound | Larvae | Identified. | nih.govnih.gov |

Regional Variation in Endogenous N-Acyl Glycine Levels

The endogenous levels of N-acyl glycines, including this compound, are not uniform throughout the body, indicating differing, region-specific functionalities. nih.govnih.gov For example, a study in rats found the highest levels of N-arachidonoyl glycine in the spinal cord and small intestine, with lower levels in the brain and kidney, and very low levels in the heart. nih.gov

Lipidomics analyses have revealed significant regional variations within the brain itself. frontiersin.org In mice, levels of N-stearoyl derivatives of alanine, glycine, and serine were found to be increased in all brain regions of animals lacking the FAAH enzyme, which is responsible for the degradation of these lipids. nih.gov Further studies have shown that in response to inflammatory stimuli, significant changes in N-acyl glycine levels occur in specific brain areas like the striatum, hippocampus, and cerebellum. frontiersin.org For instance, cortical levels of several medium and long-chain N-acyl glycines were found to be higher during sleep in mice, demonstrating temporal and regional regulation. nih.govdiva-portal.orgdiva-portal.org This differential distribution supports the concept that N-acyl glycines act as signaling molecules with specific roles in different tissues and brain regions. frontiersin.org

Interactive Data Table: Regional Distribution of N-Arachidonoyl Glycine in Rat Tissues

| Tissue | Endogenous Level (pmol/g dry tissue weight) | Reference(s) |

|---|---|---|

| Spinal Cord | ~140 | nih.gov |

| Small Intestine | ~140 | nih.gov |

| Brain | ~80–100 | nih.gov |

| Kidney | ~80–100 | nih.gov |

| Skin | ~80–100 | nih.gov |

| Heart | <5 | nih.gov |

Molecular Mechanisms of Action

Receptor Interactions and Ligand Activity

N-Stearoylglycine and structurally related N-acyl amino acids exert their biological effects by interacting with a range of cellular receptors. Their activity is most prominently characterized through agonism of several G-protein coupled receptors (GPCRs), with emerging research suggesting potential modulation of other signaling pathways.

G-Protein Coupled Receptor (GPCR) Agonism

N-acyl amino acids, including this compound, are recognized as signaling molecules that can activate specific GPCRs. This activation initiates intracellular signaling cascades that mediate various physiological responses. The interactions are often complex and can be dependent on the specific N-acyl moiety and the receptor subtype.

Interaction with GPR18

GPR18 is an orphan receptor that has been suggested as a target for N-acyl amino acids, particularly the endocannabinoid-related molecule N-arachidonyl glycine (B1666218) (NAGly). Some studies have identified NAGly as a natural ligand for GPR18, demonstrating that it can induce an increase in intracellular Ca²⁺ concentration and inhibit forskolin-induced cAMP production in cells transfected with GPR18. This suggests that the receptor is coupled to Gαi/o proteins.

However, the role of NAGly as a GPR18 agonist is a subject of debate within the scientific community. Other studies have failed to observe GPR18 activation by NAGly in different experimental systems. For instance, in studies using rat sympathetic neurons heterologously expressing GPR18, NAGly did not produce the expected inhibition of N-type calcium channels, a canonical sign of Gαi/o-coupled receptor activation. Instead, it potentiated the currents. This has led some researchers to question whether NAGly is the true endogenous ligand for GPR18 or if the receptor signals through non-canonical pathways not yet fully understood.

Interaction with Lysophosphatidic Acid Receptor 5 (LPA5)

The lysophosphatidic acid receptor 5 (LPA5), also known as GPR92, is another GPCR implicated in the signaling of N-acyl amino acids. N-arachidonoylglycine (NAGly) has been identified as a potential endogenous ligand for this receptor. LPA5 signaling is diverse, coupling to multiple G proteins including Gαq, Gα12/13, Gαi, and Gαs. Activation of LPA5 can lead to various cellular responses, such as increases in intracellular calcium, cAMP accumulation, and neurite retraction through the Gα12/13-Rho pathway. The interaction with N-acyl amino acids like NAGly expands the known repertoire of signaling molecules for this receptor, suggesting a role in physiological processes beyond those mediated by lysophosphatidic acid itself.

Interaction with Free Fatty Acid Receptors (e.g., GPR40/FFAR1, GPR120/FFAR4)

Free fatty acid receptors are a family of GPCRs that sense medium- and long-chain fatty acids.

GPR40/FFAR1 : This receptor is highly expressed in pancreatic β-cells and is activated by medium- to long-chain fatty acids, including stearic acid. Its activation is coupled to Gαq/11 proteins, leading to the activation of phospholipase C, an increase in intracellular calcium, and potentiation of glucose-stimulated insulin (B600854) secretion. While the stearoyl moiety of this compound corresponds to a known FFAR1 agonist, direct studies confirming the activity of the full this compound molecule at this receptor are not prominent in the available literature.

GPR120/FFAR4 : This receptor is also activated by long-chain fatty acids and is expressed in various tissues, including adipocytes, macrophages, and intestinal enteroendocrine cells. FFAR4 activation has been linked to anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. Similar to FFAR1, while its known ligands include long-chain fatty acids like stearic acid, specific data on the direct agonism of this compound at FFAR4 is limited.

Table 1: FFAR1 and FFAR4 General Characteristics

| Receptor | Also Known As | Primary Endogenous Ligands | Primary Signaling Pathway | Key Physiological Roles |

|---|---|---|---|---|

| FFAR1 | GPR40 | Medium- & Long-Chain Fatty Acids | Gαq/11 | Glucose-stimulated insulin secretion |

| FFAR4 | GPR120 | Long-Chain Fatty Acids (esp. ω-3) | Gαq/11, β-arrestin2 | Incretin (B1656795) (GLP-1) release, Anti-inflammatory effects |

Interaction with GPR55 and GPR119

GPR55 : This orphan receptor has been identified as a target for certain lipid molecules. Notably, research has demonstrated that N-arachidonyl glycine (NAGly) acts as an endogenous agonist for GPR55. Studies in cell lines expressing GPR55 show that NAGly can induce concentration-dependent increases in intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) pathway. These effects were shown to be blocked by a selective GPR55 antagonist, supporting a receptor-mediated mechanism.

GPR119 : GPR119 is another GPCR involved in metabolic regulation, with expression in pancreatic β-cells and intestinal L-cells. Its known endogenous agonists are primarily other lipid amides, such as oleoylethanolamide (OEA) and N-oleoyldopamine. Activation of GPR119 is coupled to Gαs, leading to increased intracellular cAMP levels, which in turn promotes glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. There is currently a lack of direct evidence in the scientific literature to suggest that this compound is an agonist for GPR119.

Table 2: Research Findings on GPR55 Agonism by N-arachidonyl glycine (NAGly)

| Experimental System | Observed Effect | Signaling Pathway Implicated |

|---|---|---|

| HAGPR55/CHO cells | Concentration-dependent increase in intracellular calcium | Inositol-3-phosphate receptors |

Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. While various endogenous lipids are known to modulate TRP channel activity, there is no direct evidence to date showing that this compound directly binds to and modulates these channels.

However, an indirect mechanism of modulation is plausible. For instance, some research has indicated that LPA-induced itch sensation is mediated not only by the LPA5 receptor but also involves the subsequent activation of TRPA1 and TRPV1 channels. Given that N-acyl amino acids like NAGly can activate LPA5, it is conceivable that they could indirectly influence TRP channel activity as a downstream consequence of GPCR activation. This remains an area for further investigation.

Allosteric Modulation of Ion Channels

The Gamma-Aminobutyric Acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgpatsnap.com It is a ligand-gated chloride ion channel that is the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs). wikipedia.orgnih.gov PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, typically by increasing the frequency or duration of channel opening, leading to increased chloride influx and neuronal hyperpolarization. wikipedia.orgpatsnap.com

While the direct action of this compound as a GABA-A PAM is not extensively documented, other endogenous lipids, such as certain neurosteroids (e.g., allopregnanolone), are well-known positive allosteric modulators of this receptor. wikipedia.org These lipids bind to specific sites within the transmembrane domains of the GABA-A receptor subunits. Given the lipophilic nature of this compound, it is plausible that it could interact with similar transmembrane sites on the receptor complex, thereby allosterically enhancing GABA-mediated inhibitory currents.

| Modulator Type | Binding Site | Effect on Channel | Resulting Physiological Effect | Example |

|---|---|---|---|---|

| Positive Allosteric Modulator (PAM) | Allosteric site (distinct from GABA site) wikipedia.org | Increases frequency or duration of Cl⁻ channel opening in the presence of GABA wikipedia.org | Enhanced neuronal inhibition | Benzodiazepines, Neurosteroids wikipedia.orgnih.gov |

The N-Methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and plasticity. A unique feature of the NMDA receptor is its requirement for a co-agonist, typically glycine or D-serine, to bind to the "glycinergic site" on its GluN1 subunit for activation to occur. nih.govresearchgate.net

This compound is not a direct agonist at this site. However, it may indirectly modulate NMDA receptor function. Related N-acyl-glycine compounds have been identified as inhibitors of the glycine transporter 2 (GlyT2). nih.gov Glycine transporters regulate the concentration of glycine in the synaptic cleft. By inhibiting these transporters, the extracellular glycine concentration could be altered, thereby affecting the occupancy of the glycinergic site on the NMDA receptor.

Prolonged exposure to glycinergic agonists can lead to a homologous desensitization of the NMDA receptor. nih.gov This process involves a reduction in the receptor's response despite the continued presence of agonists. If this compound or its metabolites were to inhibit glycine reuptake, the resulting sustained elevation of synaptic glycine could potentially trigger or enhance this desensitization process, leading to a down-regulation of NMDA receptor activity.

Calcium-activated potassium channels (KCa) are a diverse group of ion channels that are gated by intracellular calcium levels. wikipedia.org They couple changes in intracellular calcium to the cell's membrane potential, typically causing hyperpolarization, which helps regulate neuronal firing patterns and smooth muscle tone. wikipedia.orgnih.gov They are broadly classified based on their conductance into large (BK), intermediate (IK), and small (SK) conductance channels. wikipedia.orgnih.gov

The activation mechanisms vary; BK channels are sensitive to both voltage and calcium, whereas SK/IK channels are gated solely by intracellular calcium, mediated by the protein calmodulin which is constitutively bound to the channel. wikipedia.orgguidetopharmacology.org There is currently a lack of specific research findings detailing a direct interaction between this compound and any of the KCa channel subtypes.

N-type voltage-gated calcium channels (CaV2.2) are predominantly located in presynaptic nerve terminals and are critical for initiating neurotransmitter release. wikipedia.orgnih.gov The influx of calcium through these channels upon neuronal depolarization triggers the fusion of synaptic vesicles with the presynaptic membrane. wikipedia.org Consequently, they are key regulators of synaptic transmission throughout the nervous system and are validated targets for pain therapeutics. nih.govnih.gov

The modulation of N-type calcium channels often occurs via G protein-coupled receptors. nih.gov While this compound is an endogenous signaling lipid, there is no direct evidence in the current scientific literature to suggest that it directly binds to or allosterically modulates N-type calcium channels.

Enzyme Modulation

This compound's biological activities are significantly influenced by its interaction with key enzymes, particularly those involved in lipid signaling pathways.

Endogenous Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is a member of the N-acyl glycine family, which are recognized as endogenous lipids regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH) nih.gov. While direct inhibitory constants for this compound are not extensively documented, studies on structurally related N-acyl glycines, such as N-arachidonoyl-glycine (NAGly), have demonstrated potent inhibition of FAAH nih.gov. This inhibition is significant as FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoyl-ethanolamine) nih.gov.

By inhibiting FAAH, N-acyl glycines can increase the endogenous levels of anandamide, leading to what is known as an "entourage effect." nih.gov This elevation of anandamide enhances the activation of cannabinoid receptors, thereby modulating various physiological processes, including pain sensation and inflammation nih.gov. Research on various N-arachidonoyl-amino acids has shown that their potency as FAAH inhibitors can vary depending on the amino acid conjugate and the animal species from which the enzyme is derived nih.gov.

Inhibitory Activity of N-Arachidonoyl-Amino Acids on FAAH

| Compound | Source of FAAH | Inhibitory Potency (IC50 or Ki) |

|---|---|---|

| N-arachidonoyl-glycine (NAGly) | Rat Brain | Potent Inhibitor |

| N-arachidonoyl-glycine (NAGly) | Mouse Brain | Potent Inhibitor |

| N-arachidonoyl-isoleucine | Human Cell Lines | Active Inhibitor |

| N-arachidonoyl-alanine (L-isomer) | Mouse Brain | Moderately Active |

| N-arachidonoyl-alanine (D-isomer) | Mouse Brain | Less Active |

This table summarizes the relative inhibitory potency of various N-arachidonoyl-amino acids against FAAH from different species, highlighting the structural and species-dependent nature of this interaction. Data synthesized from a study on the structure-activity relationship of N-arachidonoyl-amino acids as FAAH inhibitors. nih.gov

Inhibition of Cyclooxygenase (COX)

Current scientific literature does not provide direct evidence to support the inhibition of cyclooxygenase (COX) enzymes by this compound. However, research on the related compound, N-arachidonylglycine (NAGly), indicates that it is not an inhibitor but rather a selective substrate for COX-2 nih.gov. This enzymatic process leads to the formation of PGH2-Glycine and HETE-Glycine, which are novel classes of eicosanoids nih.gov. Site-directed mutagenesis studies have identified that the side pocket residues of COX-2, particularly Arginine-513, are crucial for this selective metabolism nih.gov. This suggests a potential role for COX-2 in modulating the levels of certain N-acyl glycines and their metabolic products, which could have implications for inflammatory processes nih.gov.

Intracellular Signaling Cascades Activated by this compound

The biological effects of this compound extend to the activation of specific intracellular signaling pathways.

Cyclic AMP (cAMP) Accumulation

There is currently a lack of direct scientific evidence demonstrating that this compound directly causes the accumulation of cyclic AMP (cAMP). However, a study on an environmental DNA-derived N-acyl amino acid synthase, NasP, which is involved in the biosynthesis of N-acylphenylalanine antibiotics, revealed that this enzyme is directly activated by cAMP nih.govnih.gov. This finding suggests a potential link where cAMP signaling pathways could regulate the production of certain N-acyl amino acids, although it does not indicate that this compound itself stimulates cAMP production.

Cross-Talk with Other Lipid Signaling Systems (e.g., Endocannabinoid System)

This compound participates in significant cross-talk with the endocannabinoid system, primarily through its modulation of FAAH activity nih.gov. As previously discussed, the inhibition of FAAH by N-acyl glycines leads to an increase in the concentration of the endocannabinoid anandamide nih.govnih.gov. This elevation of anandamide levels enhances the signaling of the endocannabinoid system, which is involved in regulating a wide array of physiological processes including mood, appetite, and pain perception nih.gov. This interaction is a prime example of how this compound can indirectly influence a major lipid signaling pathway without directly binding to its primary receptors.

Membrane Interactions and Lipid Bilayer Effects

The amphiphilic nature of this compound suggests that it can interact with and modify the properties of cellular membranes. While direct studies on this compound are limited, research on the structurally similar molecule, N-stearoyl sphingomyelin (B164518), provides valuable insights into these potential interactions.

Studies using differential scanning calorimetry and X-ray diffraction on bilayers composed of N-stearoyl sphingomyelin have shown that it can significantly alter the physical properties of the lipid membrane. For instance, the incorporation of cholesterol into these bilayers progressively removes the chain-melting phase transition and alters the structural characteristics of the bilayer drugbank.comyoutube.com.

Biophysical Effects of a Structural Analog on Lipid Bilayers

| Parameter | Condition | Observation |

|---|---|---|

| Chain-Melting Transition (Tm) | Fully hydrated C18:0-SM bilayers | 45°C |

| Transition Enthalpy (ΔH) | Fully hydrated C18:0-SM bilayers | 6.7 kcal/mol |

| Bilayer Periodicity (d) | C18:0-SM/cholesterol (50 mol%) at 22°C and 58°C | 63-64 Å |

| Bilayer Thickness (dρ-p) | C18:0-SM/cholesterol (50 mol%) at 22°C and 58°C | 46-47 Å |

This table presents data on the thermotropic properties and structural parameters of N-stearoyl sphingomyelin (C18:0-SM) bilayers, a structural analog of this compound. These findings suggest that this compound may have similar effects on membrane structure and fluidity. Data sourced from studies on the interaction of N-stearoyl sphingomyelin with lipid bilayers. drugbank.comyoutube.com

Biological and Physiological Functions

Role in Neurobiology and Central Nervous System Function

N-Stearoylglycine is a member of the N-acyl amino acid (NAAA) family, a class of endogenous signaling lipids. nih.gov These molecules are formed when a fatty acid is linked to an amino acid through an amide bond. nih.gov While the broader family of N-acyl amino acids, particularly those with different fatty acid chains like arachidonic acid, are recognized for their roles in neuromodulation, specific research detailing the comprehensive functions of this compound in the central nervous system is still emerging. nih.govnih.gov

Pain Perception and Antinociceptive Effects

The role of N-acylglycines (NAGlys) as a class of molecules in pain modulation has been a subject of investigation. Certain N-acyl amino acids have been shown to produce analgesia in animal models of pain, often with minimal side effects. researchgate.netnih.gov The mechanism for some of these compounds involves the inhibition of the glycine (B1666218) transporter 2 (GlyT2), which increases the concentration of glycine at inhibitory synapses and may help restore inhibitory control in pain signaling pathways. researchgate.netnih.gov For instance, N-arachidonoylglycine (NAGly), a structurally related lipid, is known to have analgesic properties. nih.gov However, specific studies detailing the direct antinociceptive effects or the precise role of this compound in pain perception pathways are not extensively documented in current research literature.

Modulation of Anxiety and Stress-Induced Pathologies

While certain fatty acid amides and related lipids are implicated in stress and anxiety responses, the specific function of this compound in the modulation of anxiety and stress-induced pathologies is not well-established. lookchem.comresearchgate.net Research has indicated that some N-acyl amides may have therapeutic potential in managing anxiety. lookchem.com Additionally, studies on metabolic profiling have associated bile acids, which are conjugated to glycine in the liver, with anxiety levels in patients with major depressive disorder, suggesting a complex link between glycine conjugates and anxiety. researchgate.net However, direct evidence from studies focusing specifically on this compound's role in these processes is limited. One study investigating the effects of lipopolysaccharide (LPS)-induced stress in a murine model observed a decrease in plasma levels of several N-acylglycines, including this compound. nih.gov This suggests a potential involvement in the systemic response to inflammatory stress, although its direct function within the central nervous system's anxiety and stress pathways remains to be elucidated.

Influence on Memory and Cognition

The influence of specific N-acyl amino acids on memory and cognition is an area of ongoing research. Generally, the intake of essential amino acids has been shown to support cognitive function by serving as precursors for neurotransmitters. frontiersin.orgfrontiersin.org Related classes of lipids, such as N-acylethanolamines, are known to be involved in physiological processes including cognition and memory. doi.org While novel treatments involving unspecified N-acyl amino acids are being explored for their potential to restore normal neuronal activity in models of neurodegenerative disease, specific data on the direct influence of this compound on memory and cognitive processes is not currently available. viromii.com

Impact on Motor Control

Research into the specific effects of this compound on motor control is limited. However, studies on other N-acylglycines have shown effects on locomotion. For example, N-oleoylglycine has been reported to regulate body temperature and locomotion in animal models. nih.gov This suggests that molecules within the N-acylglycine family can influence motor activity, but the direct impact of this compound on motor control systems has not been specifically characterized.

Neuroprotective Mechanisms

Evidence suggests that N-acyl amino acids with a stearoyl group possess neuroprotective properties. Studies have demonstrated that stearoyl derivatives of the amino acids tyrosine, serine, and threonine exert neuroprotective activity. nih.gov A study involving the synthesis and evaluation of a series of lipoamino acids found that N-stearoyl-l-serine and N-stearoyl-l-threonine, among others, exhibited significant neuroprotective effects against brain ischemia induced by oxygen-glucose deprivation in rat cerebral slices. nih.gov The neuroprotective activity of these related compounds appears to depend on the acyl group and the presence of a free carboxylic function. nih.gov

One proposed mechanism for this neuroprotection is the attenuation of oxidative stress. nih.gov For example, the neuroprotective effect of N-stearoyl-l-tyrosine has been attributed to its ability to reduce lipid peroxidation and DNA fragmentation. nih.gov Furthermore, novel treatments using an unspecified N-acyl amino acid have shown promise in reducing amyloid pathology and protecting against neuronal degeneration in models of Alzheimer's disease. viromii.com While these findings point to a neuroprotective role for the N-stearoyl amino acid class, further research is needed to fully delineate the specific mechanisms of this compound.

| Compound | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| N-stearoyl-l-tyrosine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Neuroprotection | Reduction in lipid peroxidation and DNA fragmentation nih.gov |

| N-stearoyl-l-serine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Good neuroprotective activity nih.gov | Anti-oxidative stress nih.gov |

| N-stearoyl-l-threonine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Good neuroprotective activity nih.gov | Not specified |

| N-acyl amino acid (unspecified) | APP/PS1 mice (Alzheimer's model) | Reduces amyloid pathology, restores neuronal activity viromii.com | Activation of microglia against amyloid plaques viromii.com |

Synaptic Function and Plasticity

The direct role of this compound in synaptic function and plasticity has not been extensively studied. However, related molecules within the N-acyl amino acid family have been shown to modulate synaptic activity. For example, N-arachidonoylglycine modulates synaptic transmission in the superficial dorsal horn of the spinal cord. nih.gov Given that N-acyl amino acids are considered a significant family of endogenous signaling molecules, it is plausible that this compound may also have a role in synaptic processes, but specific research to confirm this is needed. nih.gov

Neuroinflammation Modulation

This compound belongs to the broader class of N-acyl amino acids, some of which have demonstrated neuroprotective activities. For instance, stearoyl derivatives of other amino acids like tyrosine, serine, and threonine have been shown to exhibit good neuroprotective activity against brain ischemia induced by oxygen-glucose deprivation in rat cerebral slices nih.gov. However, direct research specifically elucidating the role of this compound in the modulation of neuroinflammation is still an emerging field. While the glycine component itself is known to have anti-inflammatory and neuroprotective effects, the specific actions of the conjugated this compound molecule in neuroinflammatory pathways require further investigation medicinenet.comnih.govresearchgate.net.

Immunomodulatory and Anti-Inflammatory Roles

This compound is part of a family of endogenous lipids, N-acyl amides, that are increasingly recognized for their biological activities. While extensive research has focused on other members of this family, such as N-arachidonoylglycine, evidence is beginning to surface regarding the specific immunomodulatory functions of this compound nih.govnih.gov.

The involvement of this compound in inflammatory processes has been observed in specific contexts, particularly uterine inflammation. In a murine model of lipopolysaccharide (LPS)-induced embryonic resorption, a condition characterized by significant uterine inflammation, plasma levels of this compound were altered nih.gov. Treatment with LPS led to changes in the profiles of several N-acyl-glycines. Notably, the administration of progesterone, which has immunomodulatory effects, was able to restore the plasma levels of this compound, suggesting a link between this lipid, the hormonal environment, and the inflammatory response during pregnancy-related complications nih.gov. Research on its role in other specific sites, such as intestinal inflammation, is not yet well-documented.

Microglia are the resident immune cells of the central nervous system and play a pivotal role in initiating and regulating neuroinflammation nih.gov. The activation state of microglia is critical in both the progression and resolution of neuroinflammatory conditions. While related N-acyl amides have been implicated in microglial-neuronal communication, specific studies detailing the direct impact of this compound on microglia activation are limited nih.gov. Understanding how this compound might influence microglial phenotype—whether it promotes a pro-inflammatory or anti-inflammatory state—remains a key area for future research in neuroimmunology.

The potential of this compound to modulate inflammatory mediators is linked to its role within the larger endocannabinoid system and associated signaling lipids. In the previously mentioned study on LPS-induced uterine inflammation, the embryotoxic effects of LPS were mediated by the CB1 cannabinoid receptor and involved an overproduction of pro-inflammatory cytokines nih.gov. In this context, altered levels of this compound were part of a complex lipid profile change associated with a blunted inflammatory response in mice lacking the CB1 receptor. These animals showed a reduced production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) after LPS treatment nih.gov. This suggests an indirect association between this compound levels and the regulation of key inflammatory cytokines.

Table 1: Effect of Progesterone on Plasma N-Acyl-Glycine Levels in LPS-Treated Mice

| Compound | Control | LPS Treated | LPS + Progesterone Treated |

| This compound (SGly) | 100% | Altered | Restored |

| N-Oleoylglycine (OGly) | 100% | Altered | Restored |

| N-Linoleoylglycine (LGly) | 100% | Altered | Restored |

| N-Docosahexaenoylglycine (DGly) | 100% | Altered | Restored |

| N-Palmitoylglycine (PGly) | 100% | Altered | Partially Restored |

| N-Arachidonoylglycine (AGly) | 100% | Altered | No Effect |

This table is a qualitative representation based on the findings that progesterone treatment restored plasma levels of this compound following alteration by LPS treatment nih.gov.

Metabolic Homeostasis and Energy Regulation

The N-acyl amide family, to which this compound belongs, includes various compounds that are involved in energy homeostasis. However, the specific functions of this compound in systemic metabolism are not yet clearly defined.

Currently, there is a lack of specific research findings directly linking this compound to the regulation of glucose metabolism or insulin (B600854) sensitivity. While its constituent amino acid, glycine, has been studied for its ability to improve insulin response, the metabolic effects of the complete this compound molecule have not been elucidated nih.govresearchgate.netencyclopedia.pub. The role of fatty acid conjugation to glycine, as seen in this compound, could potentially modify its biological activity and interaction with metabolic pathways, representing an important area for future investigation.

Impact on Energy Expenditure and Body Weight Regulation

The direct impact of this compound on energy expenditure and body weight regulation is an area of active investigation. However, studies on related N-acyl amino acids and the components of this compound suggest a potential role in metabolic control. For instance, N-oleoyl phenylalanine, another N-acyl amino acid, has been shown to regulate energy homeostasis nih.gov. Furthermore, glycine, a constituent of this compound, has been linked to metabolic health, with lower circulating levels consistently observed in individuals with obesity and related metabolic disorders researchgate.netdiva-portal.org. While glycine supplementation itself does not appear to directly affect adipogenesis or lipolysis in 3T3-L1 adipocytes, it has been shown to enhance the expression of beneficial adipocytokines like adiponectin and IL-10 nih.gov.

One study investigating metabolites that promote the differentiation of human brown fat, a key player in energy expenditure, identified myristoylglycine as a potent endogenous metabolite nih.gov. Although this compound was not commercially available for testing in this particular study, the findings for a similar long-chain N-acyl glycine highlight the potential for this class of molecules to influence adipocyte differentiation and, by extension, energy metabolism nih.gov.

Table 1: Effects of Related Compounds on Energy Metabolism and Adipocyte Differentiation

| Compound | Model System | Observed Effects | Reference |

| N-Oleoyl phenylalanine | In vivo | Regulation of energy homeostasis | nih.gov |

| Glycine | 3T3-L1 adipocytes | Enhanced expression of adiponectin and IL-10; no effect on adipogenesis or lipolysis | nih.gov |

| Myristoylglycine | Human preadipocytes (SGBS cells) | Potent inducer of brown fat differentiation | nih.gov |

Role in Skin Physiology and Barrier Function

This compound has been identified as a component of the skin, where it is found in notable concentrations nih.gov. The skin's primary function as a barrier is critically dependent on the composition and organization of lipids in the outermost layer, the stratum corneum researchgate.netnih.govnih.gov. N-acyl amino acids, as a class, are being explored for their roles in maintaining this crucial barrier.

Involvement in the Keratinization Process

The process of keratinization, or cornification, involves the differentiation of epidermal keratinocytes to form the protective outer layer of the skin nih.gov. This process is intricately linked to the synthesis and metabolism of various lipids. While direct evidence for the involvement of this compound in keratinization is still emerging, the presence of functional glycine receptors in human keratinocytes suggests that glycine-containing molecules can influence their function nih.gov. Topical application of glycine has been shown to accelerate skin barrier recovery after disruption, an effect that is blocked by strychnine, a glycine receptor antagonist nih.gov.

Furthermore, a patent has described the use of N-palmitoyl glycine, a closely related N-acyl glycine, as an active agent for controlling the proportion of basal keratinocytes in the human epidermis google.com. This suggests a potential role for N-acyl glycines in regulating the balance between keratinocyte proliferation and differentiation, which is central to the keratinization process.

Contribution to Skin Barrier Integrity and Immune Response

The integrity of the skin barrier is paramount for preventing water loss and protecting against external threats. The lipid matrix of the stratum corneum, rich in ceramides, cholesterol, and free fatty acids, is essential for this function researchgate.netnih.gov. Studies have shown that amino acids and their N-acetylated derivatives play a role in maintaining the structural integrity of the intercellular lipids of the stratum corneum, which is critical for the skin's barrier function researchgate.netusf.edu. Glycine itself is a component of the skin's natural moisturizing factor (NMF) and, when applied topically, can enhance moisture retention and help repair and regenerate the skin lesielle.comhkvitals.com.

The skin also possesses a complex immune system, and there is a close interplay between the skin barrier and immune responses lipotype.com. A compromised barrier can trigger inflammatory responses. While the specific role of this compound in the skin's immune response is not yet fully elucidated, the anti-inflammatory properties of glycine are well-documented nih.gov. Glycine can decrease the production of pro-inflammatory cytokines, suggesting that this compound could potentially modulate inflammatory processes within the skin nih.gov.

Cellular Processes

Cell Migration

Cell migration is a fundamental process in development, wound healing, and immune responses. Research on N-acyl glycines has revealed their potential to influence this process. For instance, N-arachidonoyl glycine, another member of the N-acyl glycine family, has been shown to induce cell migration in human endometrial cells nih.govresearchgate.net. This suggests that N-acyl glycines can act as signaling molecules that direct cellular movement. While direct studies on this compound's effect on cell migration are limited, the established activity of related compounds provides a strong basis for its potential involvement in this crucial cellular function.

Cell Proliferation and Differentiation

The regulation of cell proliferation and differentiation is essential for tissue homeostasis and development. Emerging evidence suggests that N-acyl amino acids can modulate these fundamental cellular processes.

With regard to proliferation, studies have shown that N-arachidonoyl glycine can affect cancer cell proliferation nih.gov. Glycine itself has been identified as a key metabolite for rapid cancer cell proliferation, with rapidly dividing cells showing increased glycine consumption medicinacomplementar.com.brsciencedaily.com. Furthermore, N,N-dimethylglycine sodium salt has been demonstrated to promote the proliferation of human epidermal keratinocytes lesielle.comgulhanemedj.org.

In terms of differentiation, as previously mentioned, myristoylglycine is a potent inducer of brown fat differentiation from human preadipocytes nih.gov. Additionally, glycine has been shown to enhance the proliferation of satellite cells, which are muscle stem cells, and is crucial for their function in muscle regeneration hmdb.ca. A patent application also suggests a role for N-palmitoyl glycine in controlling the proportion of basal keratinocytes, which are the proliferating cells in the epidermis google.com. These findings collectively suggest that this compound, as a member of the N-acyl glycine family, may play a significant role in the intricate balance between cell proliferation and differentiation in various tissues.

Table 2: Summary of Cellular Processes Influenced by N-Acyl Glycines and Glycine

| Process | Compound | Cell/Tissue Type | Effect | Reference |

| Cell Migration | N-Arachidonoyl glycine | Human endometrial cells | Induces migration | nih.govresearchgate.net |

| N,N-Dimethylglycine sodium salt | Human epidermal keratinocytes | Promotes migration | lesielle.comgulhanemedj.org | |

| Cell Proliferation | N-Arachidonoyl glycine | Cancer cells | Affects proliferation | nih.gov |

| Glycine | Cancer cells | Supports rapid proliferation | medicinacomplementar.com.brsciencedaily.com | |

| N,N-Dimethylglycine sodium salt | Human epidermal keratinocytes | Promotes proliferation | lesielle.comgulhanemedj.org | |

| Glycine | Satellite cells | Enhances proliferation | hmdb.ca | |

| Cell Differentiation | Myristoylglycine | Human preadipocytes | Induces brown fat differentiation | nih.gov |

| N-Palmitoyl glycine | Human epidermal keratinocytes | Controls proportion of basal keratinocytes | google.com |

Regulation of Apoptosis

N-acyl amino acids, including N-acyl glycines, are emerging as modulators of programmed cell death, or apoptosis. While direct studies on this compound's role in apoptosis are not currently available, research on other N-acyl glycines, such as N-arachidonoyl glycine (NAGly), has demonstrated involvement in apoptotic pathways.

One study has indicated that NAGly is involved in the control of cell apoptosis nih.gov. For instance, N-arachidonoyl glycine has been shown to induce apoptosis in macrophages through the GPR18 receptor ejfa.me. Furthermore, N-acyl dopamines, another class of N-acyl amino acids, have been found to induce apoptosis in PC12 cell lines biorxiv.org. These findings suggest that N-acyl amides can play a role in regulating apoptosis, a critical process for tissue homeostasis.

Table 1: Effects of Selected N-Acyl Amides on Apoptosis

| Compound | Cell Type/Model | Effect on Apoptosis | Receptor/Mechanism |

| N-arachidonoyl glycine (NAGly) | Macrophages | Induces apoptosis | GPR18 ejfa.me |

| N-acyl dopamines | PC12 cells | Induces apoptosis | O-1918-sensitive non-CB1-non-CB2 receptor biorxiv.org |

| N-oleoyl serine (OS) | Osteoclasts | Promotes apoptosis | Inhibition of Erk1/2 phosphorylation and RANKL expression pnas.org |

Cardiovascular Function Modulation

The influence of N-acyl glycines on cardiovascular function is an area of growing interest. While information specifically on this compound is lacking, studies on other members of this family and on the parent amino acid, glycine, suggest potential cardiovascular effects.

Recent research has linked N-palmitoyl glycine (PalGly) to an increased risk of Brugada syndrome, an arrhythmic disorder medchemexpress.commedrxiv.org. This study found that PalGly enhances calcium sparks in ventricular cardiomyocytes by activating the transient receptor potential channel 5 (TRPC5) medrxiv.org.

Furthermore, glycine itself has been shown to have cardioprotective effects. Supplementation with glycine and N-acetylcysteine has been found to improve cardiovascular function in aged mice by reducing inflammation and improving mitochondrial function nih.govnih.gov. Glycine has also been associated with a reduced risk of acute myocardial infarction and attenuates cardiac hypertrophy and fibrosis in preclinical models nih.gov.

Table 2: Cardiovascular Effects of Glycine and a Related N-Acyl Glycine

| Compound | System/Model | Observed Effect | Mechanism of Action |

| N-palmitoyl glycine (PalGly) | Ventricular cardiomyocytes | Increased risk of Brugada syndrome, enhanced calcium sparks | Activation of TRPC5 channel medrxiv.org |

| Glycine (with N-acetylcysteine) | Aged mice | Improved diastolic function, reduced cardiac leukocyte infiltration | Anti-inflammatory effects, improved mitochondrial function nih.gov |

| Glycine | Preclinical models | Attenuation of cardiac hypertrophy and fibrosis | Action on GlyRα2 in cardiomyocytes nih.gov |

Regulation of Ocular Pressure

The regulation of intraocular pressure (IOP) is critical for maintaining eye health, and dysregulation is a key factor in glaucoma. The endocannabinoid system, which includes N-acyl amides, has been implicated in IOP regulation.

Specifically, N-arachidonoyl glycine (NAGly) has been identified as a lipid mediator involved in the diurnal regulation of intraocular pressure nih.gov. The mechanism is thought to involve the GPR18 receptor nih.gov. While this points to a role for certain N-acyl glycines in ocular physiology, it is important to note that research on other compounds has also shown effects on IOP. For instance, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to lower IOP in a cannabinoid receptor CB1-dependent manner nih.govnih.govresearchgate.net.

Table 3: Involvement of an N-Acyl Glycine in Ocular Pressure Regulation

| Compound | Function | Implicated Receptor |

| N-arachidonoyl glycine (NAGly) | Diurnal regulation of intraocular pressure | GPR18 nih.gov |

Pathophysiological Implications and Therapeutic Potential

N-Stearoylglycine in Disease States

Inflammatory Bowel Diseases (IBD)

Current scientific literature available through the conducted searches does not provide specific information on the role or therapeutic potential of this compound in Inflammatory Bowel Diseases (IBD), such as Crohn's disease and ulcerative colitis. The pathophysiology of IBD involves a complex interplay of genetic susceptibility, immune system dysregulation, and environmental factors, leading to chronic inflammation of the gastrointestinal tract nih.gov. While the endocannabinoid system and related lipid mediators are known to play a role in gut inflammation, direct research linking this compound to these processes is not presently available nih.gov.

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

There is currently a lack of specific research detailing the pathophysiological implications or therapeutic potential of this compound in neurodegenerative disorders like Alzheimer's and Parkinson's disease. The pathology of these diseases involves complex processes, including protein misfolding, neuroinflammation, and oxidative stress cuny.edunih.gov. While lipid metabolism is implicated in these conditions, a direct role for this compound has not been established in the available scientific literature.

Pain Syndromes (e.g., Neuropathic, Inflammatory Pain)

While direct studies on this compound are limited, research on other N-acyl amino acids, such as N-arachidonyl-glycine (NA-glycine), suggests a potential role for this class of compounds in pain modulation. In a rat model of inflammatory pain, spinal administration of NA-glycine was shown to reduce both allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain) nih.govnih.gov. These analgesic effects were observed to be independent of the classical cannabinoid CB1 and CB2 receptors, suggesting a novel mechanism of action for alleviating inflammatory pain nih.govnih.gov. Animal studies have indicated that NA-glycine can produce analgesia in acute pain models and reduce allodynia associated with neuropathic pain from nerve ligation nih.gov.

| Compound | Model | Key Findings | Mechanism |

|---|---|---|---|

| N-arachidonyl-glycine (NA-glycine) | Rat model of inflammatory pain (Freund's complete adjuvant-induced) | Reduced mechanical allodynia and thermal hyperalgesia. nih.govnih.gov | Does not appear to be mediated by cannabinoid CB1 or CB2 receptors. nih.govnih.gov |

| N-arachidonyl-glycine (NA-glycine) | Rat model of neuropathic pain (Nerve ligation) | Reduces allodynia. nih.gov | Not specified. |

Metabolic Disorders (e.g., Type 2 Diabetes Mellitus, Obesity)

Specific research on the direct effects of this compound in Type 2 Diabetes Mellitus and obesity is not available in the current scientific literature. However, studies on related molecules offer some context. For instance, research on acetylglycine has demonstrated a potential anti-obesity association nih.gov. Separately, studies on glycine (B1666218) itself have shown that it can increase insulin (B600854) responses in healthy first-degree relatives of patients with Type 2 diabetes, suggesting a role in glucose metabolism nih.gov. These findings hint at the potential for glycine conjugates to influence metabolic pathways, though direct evidence for this compound is wanting.

Traumatic Brain Injury (TBI)

Research into the therapeutic potential of N-acyl amino acids in traumatic brain injury has shown promising results with N-Oleoylglycine (OlGly), a compound structurally similar to this compound. In a mouse model of mild TBI, elevated levels of OlGly were observed following the injury nih.gov. Subsequent treatment with OlGly demonstrated significant neuroprotective effects. The administration of OlGly for 14 days after TBI normalized motor impairments and anxiety-like behaviors, ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia, and normalized aggressiveness and depression-like behaviors nih.gov. These findings suggest that OlGly can ameliorate behavioral alterations associated with mild TBI, possibly by modulating the endocannabinoid system and related lipid mediators nih.gov.

| Compound | Model | Observed Effects | Potential Mechanism |

|---|---|---|---|

| N-Oleoylglycine (OlGly) | Mouse model of mild TBI | Normalized motor impairment, reduced thermal hyperalgesia and mechanical allodynia, and normalized behavioral alterations (aggressiveness, depression). nih.gov | Modulation of endocannabinoids and endocannabinoid-like mediators. nih.gov |

Cancer

Current research available through targeted searches does not provide specific details on the direct role of this compound in the pathophysiology of cancer. While some related bioactive lipids, such as certain oxylipins, have been investigated for their potential role as growth factors in some cancers, direct evidence implicating this compound is not presently available in the reviewed literature. themedicalbiochemistrypage.org Similarly, while dysregulation of bile acids, which can be conjugated with glycine, has been linked to colon cancer, a specific connection to this compound has not been established. researchgate.net

Cachexia

There is currently no direct scientific literature from the conducted searches that details the specific pathophysiological implications of this compound in cachexia. This syndrome, characterized by a progressive loss of skeletal muscle and adipose tissue, involves complex metabolic changes, but the role of this compound in this process has not been elucidated in the available research.

Preclinical Studies of this compound and its Analogs

In Vitro Models (e.g., Cell Lines, Tissue Cultures)

Preclinical research has identified the presence of this compound in various in vitro cell models. These studies, primarily focused on characterizing the "fatty acid amidome" (the complete profile of fatty acid amides), have detected endogenous levels of this compound. For instance, this compound has been identified in mouse N18TG2 neuroblastoma cells and sheep choroid plexus cells. researchgate.net The detection of this compound in these cell lines confirms its presence in biological systems at a cellular level, though these particular studies did not investigate its specific function or therapeutic potential. researchgate.netmdpi.com

| In Vitro Model | Organism | Finding | Reference |

|---|---|---|---|

| N18TG2 Cells | Mouse | Endogenous this compound detected as part of the fatty acid amidome. | researchgate.net |

| Choroid Plexus Cells | Sheep | Endogenous this compound detected as part of the fatty acid amidome. | researchgate.net |

In Vivo Animal Models (e.g., Rodent Models of Inflammation, Neurodegeneration)

In the context of in vivo studies, this compound has been measured in a rodent model of inflammation. A study investigating lipopolysaccharide (LPS)-induced embryonic resorption in mice, a model for pathogenic inflammation, analyzed changes in the profiles of various endocannabinoids and related lipids, including this compound (SGly). This indicates that the levels of this compound may be modulated during inflammatory processes.

Additionally, this compound has been detected in several insect species, such as Drosophila melanogaster (fruit fly) and Bombyx mori (silkworm), as part of broader lipidomic analyses. researchgate.netmdpi.com However, these findings were not in the context of specific disease models for inflammation or neurodegeneration. There is no available information from the conducted searches regarding the study of this compound in animal models of neurodegeneration.

| Animal Model | Condition | Finding | Reference |

|---|---|---|---|

| Mouse | Lipopolysaccharide (LPS)-induced inflammation | This compound levels were profiled as part of the endocannabinoid system response. | |

| Drosophila melanogaster | Baseline amidome analysis | Endogenous this compound was detected in larvae but not adult flies. | researchgate.netmdpi.com |

Efficacy and Safety Assessment in Preclinical Settings

Based on the available search results, there is no information regarding the specific efficacy or safety assessment of this compound administration in preclinical settings. The existing research focuses on the detection and quantification of the endogenous compound rather than its exogenous application as a potential therapeutic agent.

Mechanistic Insights for Therapeutic Development

This compound is a bioactive lipid belonging to the class of N-acyl amino acids. themedicalbiochemistrypage.org Mechanistic insights into its potential therapeutic action can be drawn from its chemical family and synthesis pathways.